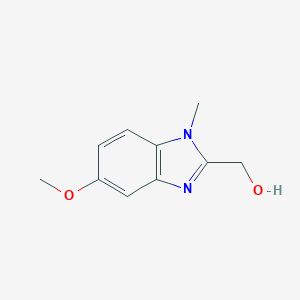![molecular formula C19H21N3O2 B368398 2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide CAS No. 942864-52-0](/img/structure/B368398.png)
2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit antiproliferative and antimicrobial activities . They have shown potent activity against various cancer cell lines
Mode of Action
Benzimidazole derivatives are known to interact with various enzymes and protein receptors due to their structural similarity to naturally occurring nucleotides . This allows them to easily interact with the biopolymers of living systems . The specific interactions and resulting changes would depend on the specific targets within the cells.
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity . These properties would likely influence the bioavailability of the compound.
Result of Action
Benzimidazole derivatives have been reported to exhibit antiproliferative and antimicrobial activities . This suggests that the compound may inhibit cell proliferation and have antimicrobial effects.
Action Environment
The biological activity of benzimidazole derivatives can be tuned and accelerated in coordination compounds . This suggests that the compound’s action may be influenced by its chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips method, which involves the cyclodehydration of carboxylic acids and 1,2-phenylenediamine derivatives using hydrochloric acid as a catalyst . Another method involves the reductive cyclization of N-benzylidene-2-nitroanilines prepared from o-nitroaniline and benzaldehydes .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can yield amine derivatives.
Scientific Research Applications
2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antiproliferative and antimicrobial activities.
2-(4-fluorobenzyl)-1H-benzimidazole: Exhibits potent anticancer activity.
5,6-dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole: Active against Candida species.
Uniqueness
2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl group enhances its solubility and potential interactions with biological targets.
Properties
IUPAC Name |
2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-17(23)19-20-15-11-7-8-12-16(15)22(19)13-18(24)21(2)14-9-5-4-6-10-14/h4-12,17,23H,3,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZOVAXWFVGKBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368315.png)
![{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368317.png)
![{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368321.png)
![{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368322.png)

![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368372.png)
![N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B368373.png)
![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)
![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)
![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)
![2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368380.png)
![1-Acetyl-2-{1-[2-(4-methylpiperidyl)-2-oxoethyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B368382.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)
